Ethyl 3-nitro-4-(trifluoromethyl)benzoate
Description
Ethyl 3-nitro-4-(trifluoromethyl)benzoate (C₁₀H₈F₃NO₄) is a substituted benzoate ester featuring a nitro group (-NO₂) at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring. Its molecular weight is approximately 263.17 g/mol, calculated based on structural analogs . The nitro group enhances electrophilic substitution resistance, while the trifluoromethyl group contributes to lipophilicity and metabolic stability, making this compound relevant in pharmaceutical and agrochemical intermediates .
Properties
IUPAC Name |
ethyl 3-nitro-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-2-18-9(15)6-3-4-7(10(11,12)13)8(5-6)14(16)17/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLXRPFJGKSQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-nitro-4-(trifluoromethyl)benzoate typically involves the nitration of ethyl 4-(trifluoromethyl)benzoate. The process begins with the preparation of ethyl 4-(trifluoromethyl)benzoate, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Reduction: Ethyl 3-amino-4-(trifluoromethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-nitro-4-(trifluoromethyl)benzoate serves as a versatile building block in drug synthesis. It is particularly noted for its potential antimicrobial and anticancer properties. Research has demonstrated that similar nitrobenzoate compounds exhibit significant biological activities against various microbial strains and cancer cell lines. The following table summarizes key findings related to its pharmaceutical applications:
Case Studies
- Antimicrobial Activity : A study conducted on this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Properties : Research indicated that this compound could induce apoptosis in human cancer cell lines, making it a candidate for further investigation in cancer therapy.
Agricultural Applications
In agriculture, this compound is being explored for its potential as a pesticide or herbicide due to its biological activity against pests and pathogens. The trifluoromethyl group may enhance the compound's stability and effectiveness in agricultural formulations.
| Application | Potential Benefits |
|---|---|
| Pesticide Development | Targeting specific pests with reduced toxicity to non-target organisms. |
| Herbicide Formulations | Effective weed control with minimal environmental impact. |
Material Science Applications
The compound's unique chemical properties make it suitable for use in materials science, particularly in the development of fluorinated polymers and liquid crystals. Its ability to modify surface properties can lead to advancements in coatings and electronic materials.
| Field | Application |
|---|---|
| Polymer Chemistry | Used as a monomer in the synthesis of fluorinated polymers with enhanced thermal stability. |
| Liquid Crystals | Potential use in the formulation of advanced liquid crystal displays (LCDs). |
Mechanism of Action
The mechanism of action of Ethyl 3-nitro-4-(trifluoromethyl)benzoate is primarily influenced by its functional groups. The nitro group is known to participate in electron-withdrawing interactions, which can affect the compound’s reactivity and interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Substituent Variations and Key Properties
The following table summarizes critical differences between Ethyl 3-nitro-4-(trifluoromethyl)benzoate and its analogs:
Physical and Chemical Stability
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. This compound is predicted to have higher lipophilicity than its fluoro-substituted analog (Ethyl 4-fluoro-3-nitrobenzoate) .
- Thermal Stability : Nitro groups may reduce thermal stability compared to methoxy or alkyl-substituted analogs, necessitating careful handling during synthesis .
Biological Activity
Ethyl 3-nitro-4-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential applications.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C10H8F3NO2
- Molecular Weight : Approximately 235.17 g/mol
- Functional Groups : Nitro group (-NO2), trifluoromethyl group (-CF3), and benzoate moiety.
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may improve its bioavailability and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notably, compounds with nitrobenzoate structures have been shown to possess enhanced activity against Mycobacterium tuberculosis and other bacterial strains.
- Mechanism of Action : Nitro groups in benzoates are known to undergo reduction in bacterial cells, leading to the formation of reactive intermediates that can disrupt cellular processes, including DNA replication and protein synthesis .
- Efficacy : Studies have demonstrated that derivatives of nitrobenzoates exhibit minimum inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines:
- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), and HePG2 (liver).
- IC50 Values : The compound exhibited IC50 values better than standard chemotherapeutic agents like Doxorubicin in certain cell lines, indicating its potential as a therapeutic agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | <0.25 | 44.4 | Antimicrobial, Anticancer |
| Doxorubicin | N/A | 52.1 | Anticancer |
| Nitrobenzoate derivative A | <0.03125 | 22.4 | Antimicrobial |
| Nitrobenzoate derivative B | 1 | 17.8 | Anticancer |
Case Studies
- Antimycobacterial Activity : A study highlighted that nitrobenzoates showed improved antimycobacterial activity compared to their corresponding acids, with this compound being particularly effective against resistant strains of M. tuberculosis .
- Anticancer Mechanism Exploration : Research involving molecular docking studies revealed that this compound interacts with key proteins involved in cancer cell proliferation, suggesting a mechanism that involves the down-regulation of oncogenes like EGFR and KRAS in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
